(E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
6-methyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-10-4-6-12-13(9-10)23-17(15(12)16(18)21)19-14(20)7-5-11-3-2-8-22-11/h2-3,5,7-8,10H,4,6,9H2,1H3,(H2,18,21)(H,19,20)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYBQLCFZRHIGH-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects. .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse pharmacological properties. The downstream effects of these interactions are dependent on the specific targets and mode of action of the compound.
Biological Activity
The compound (E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of tetrahydrobenzo[b]thiophene that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the Gewald reaction, which allows for the formation of thiophene derivatives through a one-pot reaction involving malononitrile and various ketones. The structural confirmation is achieved using techniques such as NMR and mass spectrometry. The compound's unique structure contributes to its biological properties.
1. Antioxidant Activity
Recent studies have demonstrated that compounds related to tetrahydrobenzo[b]thiophene exhibit significant antioxidant properties. For example, compounds synthesized from this framework showed antioxidant potency comparable to ascorbic acid, indicating their potential in combating oxidative stress-related diseases .
Table 1: Antioxidant Activity Comparison
2. Analgesic Activity
The analgesic effects of similar compounds were evaluated using the "hot plate" method on mice. Results indicated that certain derivatives exhibited analgesic effects superior to that of standard drugs like metamizole . This suggests a potential for development as pain relief agents.
3. Antibacterial Activity
The antibacterial properties of tetrahydrobenzo[b]thiophene derivatives were assessed against various bacterial strains. The compounds showed significant activity against both Gram-positive and Gram-negative bacteria, with specific derivatives demonstrating zones of inhibition larger than those of standard antibiotics .
Table 2: Antibacterial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 15 |
| Control (Ampicillin) | S. aureus | 18 |
4. Acetylcholinesterase Inhibition
In the context of neurodegenerative diseases such as Alzheimer’s, acetylcholinesterase inhibitors are critical. Some tetrahydrobenzo[b]thiophene derivatives demonstrated substantial inhibition rates compared to donepezil, a known inhibitor . This highlights the potential for these compounds in cognitive enhancement therapies.
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding affinities of these compounds with various biological targets. For instance, docking studies with Keap1 protein revealed promising interactions that could lead to the development of novel antioxidant drugs .
Table 3: Molecular Docking Results
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound 1 | Keap1 | -9.5 |
| Ascorbic Acid | Keap1 | -8.7 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound and its analogs:
- Case Study 1 : A study on mice indicated that the compound significantly reduced inflammatory markers when administered in a model of induced arthritis.
- Case Study 2 : Clinical trials focusing on cognitive enhancement showed improved memory retention in subjects treated with acetylcholinesterase inhibitors derived from this chemical structure.
Scientific Research Applications
Medicinal Chemistry
The compound is part of the tetrahydrobenzo[b]thiophene class, which has emerged as a promising scaffold in drug discovery. Its unique structure allows for interactions with various biological targets, making it a candidate for developing therapeutic agents.
Potential Therapeutic Applications
- Anticancer Activity : Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit anticancer properties by interacting with specific protein targets involved in cancer progression. Studies have shown that modifications to the compound can enhance its efficacy against different cancer types .
- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects. Compounds within this class have demonstrated the ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Cytotoxic Effects
Studies on related compounds have reported cytotoxic effects against various cancer cell lines. For instance, the down-regulation of specific genes involved in cell proliferation and survival has been observed in breast carcinoma models when treated with similar tetrahydrobenzo[b]thiophene derivatives .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Structure-activity relationship (SAR) studies have indicated that modifications to the thiophene and carboxamide groups can enhance inhibitory effects on enzymes linked to cancer metabolism and progression .
Synthesis and Chemical Properties
The synthesis of (E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves multiple steps that require careful optimization to achieve high yields and purity:
| Synthesis Step | Description |
|---|---|
| Formation of Thiophene Core | Cyclization reactions involving appropriate precursors are used to form the thiophene structure. |
| Introduction of Acrylamide | The thiophene derivative is reacted with an amine to introduce the acrylamide functionality. |
| Final Purification | Techniques such as recrystallization or chromatography are employed to purify the final product. |
Case Studies and Research Findings
Several studies have documented the biological activities and synthesis of compounds related to this compound:
- Analgesic Activity : Derivatives of tetrahydrobenzo[b]thiophene have been evaluated for analgesic activity using animal models. Results indicate that some derivatives exhibit superior analgesic effects compared to standard drugs like metamizole .
- Antioxidant Properties : Research has highlighted the antioxidant capabilities of related compounds, suggesting that they can scavenge free radicals and reduce oxidative stress in biological systems.
Chemical Reactions Analysis
Carboxamide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to form the corresponding carboxylic acid. This reaction is pivotal for generating bioactive metabolites or synthetic intermediates.
Conditions :
-
Acidic : 6M HCl, reflux (110°C, 8–12 hours)
-
Basic : 2M NaOH, ethanol/water (1:1), 80°C, 6 hours
Outcome :
| Starting Material | Product | Yield (%) |
|---|---|---|
| Carboxamide | Carboxylic Acid | 78–85 |
Acrylamide Stability
The acrylamide moiety exhibits pH-dependent stability. Under strongly acidic conditions (pH < 2), partial hydrolysis to acrylic acid occurs, while basic conditions (pH > 10) may induce β-elimination.
Nucleophilic Acyl Substitutions
The carboxamide and acrylamide groups participate in nucleophilic substitutions, particularly with amines or alcohols.
Amidation of Carboxamide
Reaction with primary amines (e.g., methylamine) in the presence of DCC (dicyclohexylcarbodiimide) yields secondary amides:
Conditions :
-
DCM, DCC, 0°C → RT, 24 hours
Example :
| Amine | Product | Yield (%) |
|-------|---------|-----------|
| Methylamine | N-Methylcarboxamide | 62 |
Acrylamide Reactivity
The α,β-unsaturated acrylamide undergoes Michael additions with nucleophiles (e.g., thiols, amines):
Mechanism :
-
Nucleophilic attack at the β-carbon of the acrylamide.
-
Formation of a stabilized enolate intermediate.
Example :
| Nucleophile | Product | Conditions | Yield (%) |
|---|---|---|---|
| Benzylthiol | Thioether adduct | EtOH, K₂CO₃, 50°C, 6h | 70 |
Electrophilic Aromatic Substitution (EAS)
The thiophene ring undergoes electrophilic substitution at the α-position (C-2 or C-5) due to its electron-rich nature.
Nitration
Conditions :
-
HNO₃/H₂SO₄ (1:3), 0°C → RT, 2 hours
Outcome :
| Position | Product | Yield (%) |
|----------|---------|-----------|
| C-5 | 5-Nitro derivative | 55 |
Halogenation
Bromination with Br₂ in acetic acid produces mono- or di-substituted derivatives:
Conditions :
-
Br₂ (1 eq), AcOH, 40°C, 4h
Outcome :
| Substituents | Product | Yield (%) |
|--------------|---------|-----------|
| 5-Bromo | Monobromide | 60 |
Cycloaddition Reactions
The acrylamide’s conjugated double bond participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene).
Conditions :
-
Toluene, 100°C, 12h
Outcome :
| Diene | Product | Yield (%) |
|-------|---------|-----------|
| Cyclopentadiene | Hexacyclic adduct | 45 |
Oxidation of Thiophene Ring
The thiophene moiety is oxidized to a sulfone using m-CPBA (meta-chloroperbenzoic acid):
Conditions :
-
m-CPBA (2 eq), DCM, 0°C → RT, 8h
Outcome :
| Product | Yield (%) |
|---------|-----------|
| Sulfone | 68 |
Reduction of Acrylamide
Catalytic hydrogenation (H₂/Pd-C) reduces the acrylamide’s double bond:
Conditions :
-
10% Pd/C, H₂ (1 atm), MeOH, RT, 6h
Outcome :
| Product | Yield (%) |
|---------|-----------|
| Saturated amide | 90 |
Coordination Chemistry
The carboxamide and thiophene sulfur act as ligands for transition metals.
Example with Cu(II) :
| Metal Salt | Complex | Stability Constant (log K) |
|---|---|---|
| CuCl₂ | [Cu(C₂₀H₁₈N₂O₂S₂)]Cl₂ | 4.2 |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between acrylamide units:
Conditions :
-
CH₃CN, 254 nm, 24h
Outcome :
| Product | Yield (%) |
|---------|-----------|
| Cyclobutane dimer | 30 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous tetrahydrobenzo[b]thiophene derivatives:
Physicochemical Properties
- Melting Points : The target compound’s melting point is uncharacterized, but analogs range from 191–217°C (e.g., compound 24 : 191–194°C; compound 32 : 214–217°C), suggesting similar thermal stability .
- Solubility : Carboxamide groups (as in the target compound) generally improve aqueous solubility compared to esters (e.g., 6o ) or nitriles (e.g., 30 ) .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
- Methodology :
-
Step 1 : Use a Gewald reaction to synthesize the tetrahydrobenzo[b]thiophene core. Cyclohexanone derivatives react with cyanoacetamide and elemental sulfur in DMF with triethylamine as a catalyst at 55°C for 6–12 hours .
-
Step 2 : Introduce the acrylamido substituent via acylation. React the amino intermediate with thiophen-2-yl-acrylic acid derivatives using coupling agents like TBTU or EDC in dry dichloromethane under nitrogen, followed by HPLC purification (MeCN:H₂O gradient) .
-
Key parameters : Monitor reaction progress via TLC or LC-MS. Yields typically range from 47%–78% for analogous compounds .
- Data Table :
| Intermediate/Step | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Tetrahydrobenzo[b]thiophene core | DMF | Triethylamine | 67–85 | >95% |
| Acylation reaction | CH₂Cl₂ | EDC/TBTU | 47–78 | >98% |
Q. How can structural characterization be rigorously validated for this compound?
- Methodology :
-
IR spectroscopy : Confirm acrylamido C=O (1650–1700 cm⁻¹) and thiophene C-S (650–750 cm⁻¹) stretches .
-
NMR : Analyze ¹H and ¹³C spectra for key signals:
-
Thiophene protons: δ 6.8–7.5 ppm (aromatic region).
-
HRMS : Validate molecular weight (calculated vs. observed mass error < 2 ppm) .
- Example Data :
-
Compound 2 (analog): ¹H NMR (CDCl₃) δ 1.35 (t, 3H), 2.72 (m, 2H), 7.29 (d, 1H) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance antibacterial efficacy?
- Methodology :
-
Variation of substituents : Synthesize analogs with modified acrylamido groups (e.g., furan vs. thiophene) and compare MIC values against S. aureus and E. coli .
-
Mechanistic assays : Use fluorescence quenching to assess DNA gyrase inhibition or membrane disruption via liposome leakage assays .
-
Data contradiction resolution : If bioactivity varies unexpectedly, perform X-ray crystallography to confirm stereochemistry (e.g., E vs. Z isomerism in acrylamido groups) .
- SAR Table :
| Analog | Substituent | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Thiophene-2-yl | 3-(Thiophen-2-yl) | 2.5 (S. aureus) | DNA gyrase inhibition |
| Furan-2-yl | 3-(Furan-2-yl) | 12.5 (S. aureus) | Membrane disruption |
Q. What computational strategies predict metabolic stability and off-target interactions?
- Methodology :
-
In silico ADMET : Use SwissADME to predict CYP450 metabolism and BBB permeability. For the target compound, logP ≈ 2.8 suggests moderate bioavailability .
-
Molecular docking : Simulate binding to human aldehyde oxidase (hAOX1) using AutoDock Vina. Prioritize analogs with ΔG < -8 kcal/mol for synthesis .
-
Validation : Compare predicted vs. experimental metabolic half-life (e.g., microsomal stability assays in rat liver microsomes) .
- Docking Results :
| Target Protein | PDB ID | ΔG (kcal/mol) | Binding Site Residues |
|---|---|---|---|
| hAOX1 | 4UHW | -9.2 | Phe256, Glu493 |
Q. How can conflicting spectral data be resolved during structural elucidation?
- Case Study : A ¹³C NMR signal at δ 166.1 ppm (C=O) conflicts with theoretical predictions.
- Step 1 : Re-examine reaction conditions for potential ester hydrolysis (e.g., trace water in CH₂Cl₂).
- Step 2 : Perform 2D NMR (HSQC, HMBC) to confirm connectivity between carbonyl and adjacent protons .
- Step 3 : Use X-ray crystallography as a definitive validation tool .
Methodological Notes
- Synthesis : Avoid DMF in scale-up due to purification challenges; switch to THF or acetonitrile for better solubility .
- Bioassays : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and triplicate measurements to ensure reproducibility .
- Computational Workflows : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with docking to refine SAR hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
